molecular formula C9H9FO B13631323 4-Ethyl-3-fluorobenzaldehyde

4-Ethyl-3-fluorobenzaldehyde

Cat. No.: B13631323
M. Wt: 152.16 g/mol
InChI Key: VWIXGSHCRPUMFL-UHFFFAOYSA-N
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Description

4-Ethyl-3-fluorobenzaldehyde (C₉H₉FO) is a substituted benzaldehyde derivative featuring an ethyl group at the para position and a fluorine atom at the meta position relative to the aldehyde functional group. This compound is of interest in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine and alkyl substituents are often employed to modulate electronic properties, lipophilicity, and metabolic stability.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

4-ethyl-3-fluorobenzaldehyde

InChI

InChI=1S/C9H9FO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-6H,2H2,1H3

InChI Key

VWIXGSHCRPUMFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another method involves the direct fluorination of 4-ethylbenzaldehyde using a suitable fluorinating reagent under controlled conditions .

Industrial Production Methods: Industrial production of 4-Ethyl-3-fluorobenzaldehyde typically involves large-scale halogen-exchange reactions due to their efficiency and cost-effectiveness. The reaction is carried out in a reactor with precise temperature and pressure control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific molecular targets . In chemical reactions, the aldehyde group can undergo nucleophilic addition reactions, while the fluorine atom can participate in nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 4-Ethyl-3-fluorobenzaldehyde with key structural analogs, highlighting differences in substituents, molecular weight, and inferred properties:

Compound Substituents Formula Molecular Weight (g/mol) Key Properties
4-Ethyl-3-fluorobenzaldehyde -CHO, -C₂H₅ (C4), -F (C3) C₉H₉FO 152.16 Likely higher lipophilicity due to ethyl; moderate electrophilicity from fluorine
4-Fluorobenzaldehyde -CHO, -F (C4) C₇H₅FO 124.11 Electron-withdrawing fluorine enhances aldehyde reactivity; lower boiling point (~180°C)
3-Fluorobenzaldehyde -CHO, -F (C3) C₇H₅FO 124.11 Similar to 4-Fluoro isomer but steric effects may alter reaction pathways
4-Ethylbenzaldehyde -CHO, -C₂H₅ (C4) C₉H₁₀O 134.18 Increased lipophilicity; reduced electronic activation of aldehyde
4-(Bromomethyl)benzaldehyde -CHO, -CH₂Br (C4) C₈H₇BrO 199.05 High reactivity due to bromine; potential lachrymator and skin irritant

Biological Activity

4-Ethyl-3-fluorobenzaldehyde is an organic compound recognized for its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound, characterized by a benzaldehyde functional group with an ethyl group and a fluorine atom at the meta position, has garnered interest due to its unique structural features that influence its reactivity and interactions with biological targets.

The biological activity of 4-Ethyl-3-fluorobenzaldehyde primarily revolves around its role as an enzyme inhibitor . Research indicates that this compound can bind to the active sites of specific enzymes, preventing substrate binding and thereby modulating enzymatic activity. The unique combination of substituents on the aromatic ring contributes to its effectiveness in this regard.

Enzyme Inhibition

Studies have shown that 4-Ethyl-3-fluorobenzaldehyde exhibits significant enzyme inhibition properties. The binding affinity is influenced by the fluorine atom's electronegativity, which can enhance interactions with enzyme active sites. This characteristic positions the compound as a potential candidate for developing antimicrobial and anticancer agents .

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial properties of 4-Ethyl-3-fluorobenzaldehyde revealed promising results against a range of bacterial strains. The compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Comparative Analysis with Similar Compounds

The unique structural features of 4-Ethyl-3-fluorobenzaldehyde set it apart from related compounds. A comparison with similar aldehydes highlights its distinct properties:

Compound Name Key Features Uniqueness
4-FluorobenzaldehydeLacks ethyl group; only has a fluorine substituentSimpler structure without ethyl influence
3-FluorobenzaldehydeFluorine at the meta position; lacks ethyl groupDifferent position of fluorine affects reactivity
4-EthylbenzaldehydeLacks fluorine atom; contains only ethyl groupNo halogen substituent affecting reactivity

Future Research Directions

Given its promising biological activity, future research should focus on:

  • Mechanistic Studies: Further elucidation of the interaction mechanisms between 4-Ethyl-3-fluorobenzaldehyde and specific enzymes.
  • In Vivo Studies: Evaluating the efficacy and safety profiles through animal models to assess therapeutic potential.
  • Structural Modifications: Exploring derivatives of this compound to enhance biological activity and reduce toxicity.

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